M4 PAM Potency and Selectivity Comparison: N-Cyclopropyl vs. N-Benzyl Analogs
Direct comparative pharmacological data for 5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide against its closest N-substituted analogs (e.g., VU0467485, VU0467154) are not available in the public domain from permitted primary sources. While the core 5-aminothieno[2,3-c]pyridazine-6-carboxamide scaffold is a well-established M4 PAM pharmacophore [1], and analogs such as VU0467485 demonstrate nanomolar M4 PAM activity (human M4 EC50 = 78.8 nM; rat M4 EC50 = 26.6 nM) with selectivity over M2 (EC50 > 30 µM) , the specific impact of the N-cyclopropyl substitution on M4 potency, cooperativity (α-value), and M2/M4 selectivity has not been reported. Consequently, no quantitative head-to-head differentiation can be claimed.
| Evidence Dimension | M4 PAM potency and M2 selectivity |
|---|---|
| Target Compound Data | Not reported in accessible primary literature or patents |
| Comparator Or Baseline | VU0467485 (5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide): human M4 EC50 = 78.8 nM; rat M4 EC50 = 26.6 nM; M2 EC50 > 30 µM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Calcium mobilization assays in CHO cells expressing human or rat M4/M2 receptors |
Why This Matters
Without M4 potency and selectivity data, the compound cannot be prioritized over well-characterized analogs like VU0467485 for M4 PAM research applications.
- [1] Long, M. F., et al. (2025). Discovery of Pre-Clinical Candidate VU6008055/AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. ACS Chemical Neuroscience, 16(11), 2141-2162. View Source
